Ethyl 4-(4-methoxypiperidin-1-yl)benzoate
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Overview
Description
Ethyl 4-(4-methoxypiperidin-1-yl)benzoate is an organic compound with the molecular formula C15H21NO3 and a molecular weight of 263.33 g/mol . This compound is characterized by the presence of a benzoate ester linked to a piperidine ring substituted with a methoxy group. It is commonly used in various chemical and pharmaceutical research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-methoxypiperidin-1-yl)benzoate typically involves the esterification of 4-(4-methoxypiperidin-1-yl)benzoic acid with ethanol in the presence of a suitable catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-methoxypiperidin-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 4-(4-hydroxypiperidin-1-yl)benzoate.
Reduction: The ester group can be reduced to form the corresponding alcohol, 4-(4-methoxypiperidin-1-yl)benzyl alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: 4-(4-hydroxypiperidin-1-yl)benzoate
Reduction: 4-(4-methoxypiperidin-1-yl)benzyl alcohol
Substitution: Various substituted piperidine derivatives
Scientific Research Applications
Ethyl 4-(4-methoxypiperidin-1-yl)benzoate is utilized in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving receptor binding and enzyme inhibition.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-methoxypiperidin-1-yl)benzoate involves its interaction with specific molecular targets such as receptors or enzymes. The piperidine ring and methoxy group play crucial roles in binding to these targets, modulating their activity and resulting in various biological effects. The exact pathways and molecular targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(4-hydroxypiperidin-1-yl)benzoate
- 4-(4-methoxypiperidin-1-yl)benzyl alcohol
- 4-(4-methoxypiperidin-1-yl)benzoic acid
Uniqueness
Ethyl 4-(4-methoxypiperidin-1-yl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the ester and methoxy groups allows for versatile reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
ethyl 4-(4-methoxypiperidin-1-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-3-19-15(17)12-4-6-13(7-5-12)16-10-8-14(18-2)9-11-16/h4-7,14H,3,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYQKGSJXEGBAHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2CCC(CC2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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